

Application Notes and Protocols for the Quantification of Zegruvirimat in Human Plasma

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Compound of Interest

Compound Name: Zegruvirimat

Cat. No.: B12392833

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Note on Nomenclature: The analytical methods detailed below are for the quantification of Tecovirimat (also known as ST-246). While the prompt specified "**Zegruvirimat**," extensive searches have predominantly yielded results for Tecovirimat in the context of bioanalytical quantification. It is highly probable that "**Zegruvirimat**" is a synonym or a less common name for Tecovirimat. The following protocols are based on established and validated methods for Tecovirimat.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of **Zegruvirimat** in human plasma. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for its high sensitivity and specificity in complex biological matrices.^[1]

Introduction

Zegruvirimat is an antiviral agent that requires accurate and reliable quantification in plasma to support pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence studies.^[2] This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and method validation, ensuring the generation of high-quality data for clinical and research applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the analysis of **Zegruvirimat** in human plasma.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Value | References |
|---|---|---|
| Linearity Range | 10 - 2500 ng/mL | [3] [4] |
| 10.9 - 3013 ng/mL | [1] | |
| 2.0 - 5000 ng/mL | [5] | |
| Correlation Coefficient (R ²) | > 0.99 | [3] [4] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | [5] |
| 10 ng/mL | [3] [4] | |
| 10.9 ng/mL | [1] | |
| Intra-day Accuracy | Within ±15% | [3] [4] |
| Inter-day Accuracy | Within ±15% | [3] [4] |
| Intra-day Precision (%CV) | < 15% | [1] [3] [4] |
| Inter-day Precision (%CV) | < 15% | [1] [3] [4] |
| Extraction Recovery | 87.9% - 100.6% | [6] |
| Stability (in plasma at -20°C) | At least 3 months | [3] |
| Stability (in autosampler at 4°C) | 48 hours | [3] |

Experimental Protocols

Bioanalytical Method using Protein Precipitation

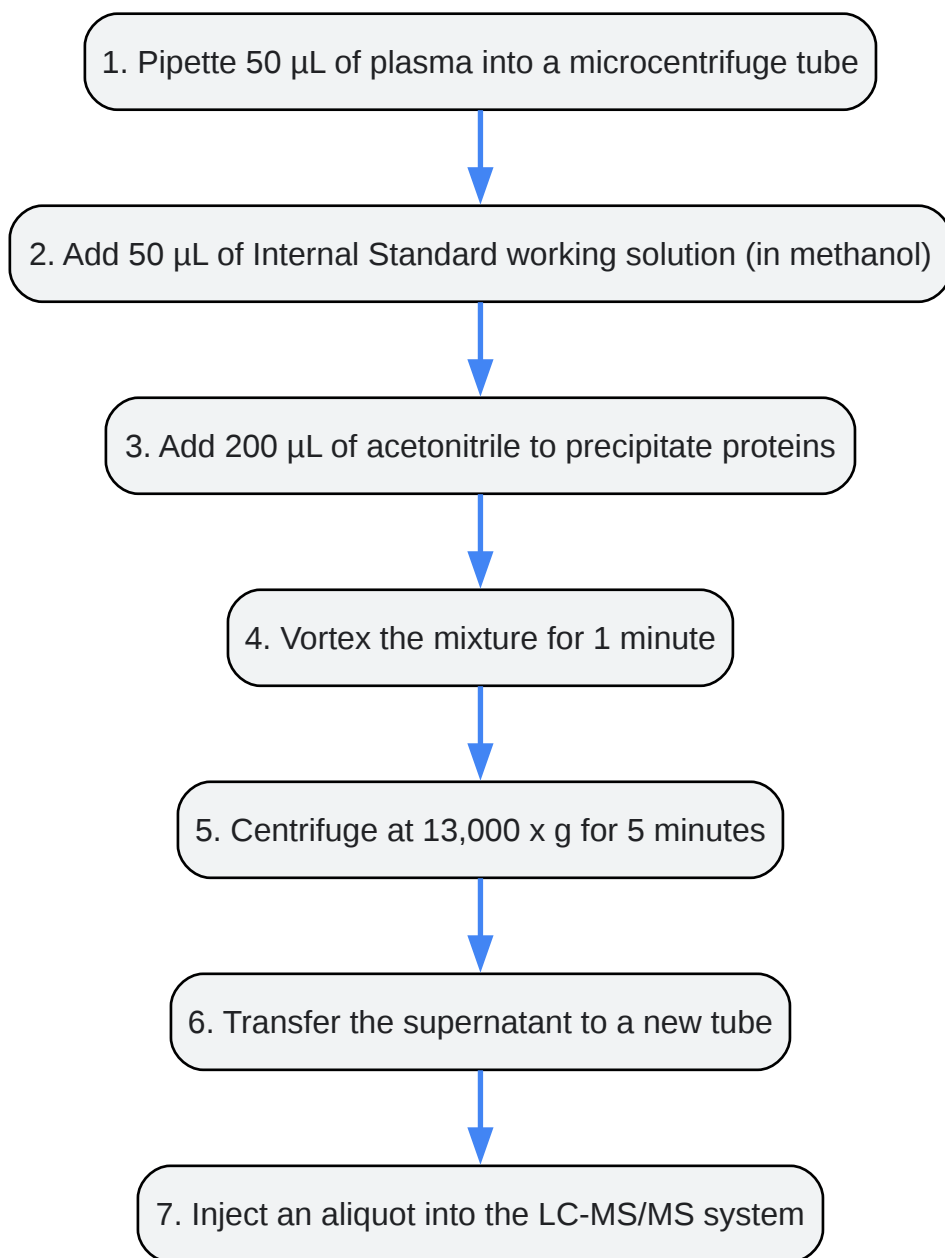
This protocol describes a rapid and efficient method for extracting **Zegruvirimat** from plasma samples.[\[3\]](#)[\[6\]](#)

3.1.1. Materials and Reagents

- Human plasma (with K2EDTA or sodium heparin as anticoagulant)
- **Zegruvirimat** analytical standard
- Internal Standard (IS), e.g., 2-hydroxy-N-{3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}-5-methylbenzamide[3][4] or a deuterated analog of **Zegruvirimat**.
- Methanol (LC-MS grade)[3][4]
- Acetonitrile (LC-MS grade)[3][4]
- Formic acid (LC-MS grade)[3]
- Ammonium acetate (LC-MS grade)[3]
- Water (LC-MS grade)

3.1.2. Sample Preparation Workflow

The following diagram illustrates the protein precipitation workflow for plasma sample preparation.



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Caption: Plasma sample preparation workflow using protein precipitation.

LC-MS/MS Conditions

Table 2: Chromatographic Conditions

| Parameter | Condition | References |
|--------------------|--|------------|
| LC System | Shimadzu HPLC system or equivalent | [3] |
| Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm) or equivalent | [3] |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.2% formic acid | [3] |
| Mobile Phase B | Acetonitrile with 0.2% formic acid | [3] |
| Flow Rate | 0.2 mL/min | [3][6] |
| Injection Volume | 10 µL | [3][6] |
| Column Temperature | 40 °C | [6] |
| Gradient | A suitable gradient to achieve separation (e.g., linear gradient from 30% to 95% B over several minutes) | [6] |

Table 3: Mass Spectrometric Conditions

| Parameter | Condition | References |
|-------------------------|--|------------|
| Mass Spectrometer | API 4000 triple quadrupole or equivalent | [3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode | [3][4] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [3][6] |
| Precursor Ion (m/z) | Zegruvirimat: 375.1 | [3] |
| Product Ion (m/z) | Zegruvirimat: 283.1, 282.9 | [3] |
| Internal Standard (m/z) | e.g., 337.2 → 245.2 | [3] |
| Capillary Voltage | 4 kV | [4][6] |
| Gas Temperature | 300 °C | [4][6] |
| Gas Flow | 6 L/min | [4][6] |
| Nebulizer Pressure | 45 psi | [4][6] |
| Dwell Time | 200 ms | [3][4] |

Method Validation

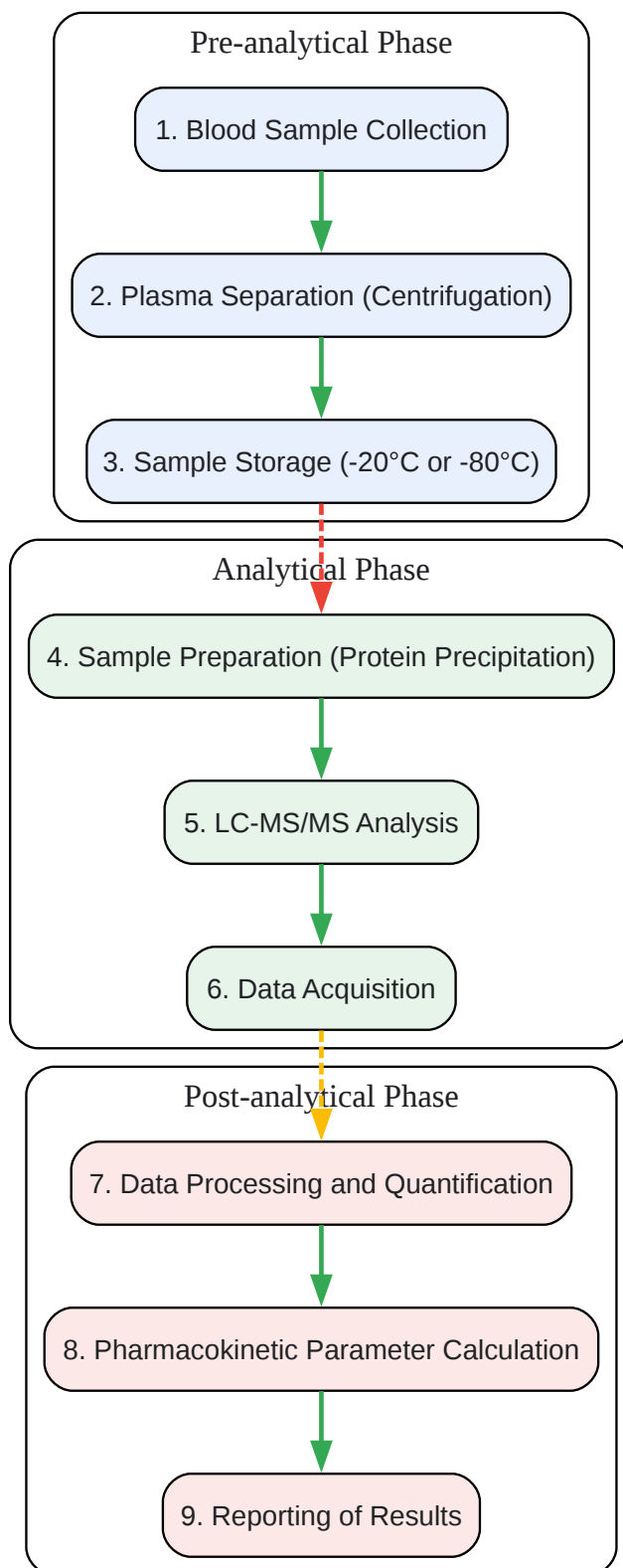
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., EMA, FDA). Key validation parameters include:

- **Selectivity and Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- **Linearity:** The range over which the method is accurate, precise, and linear.
- **Accuracy and Precision:** The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).[3][4]
- **Recovery:** The efficiency of the extraction procedure.[6]

- Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.[6]
- Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3]

Pharmacokinetic Analysis Workflow

The following diagram illustrates the logical workflow from sample collection to pharmacokinetic data analysis.



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